molecular formula C14H16N4O2S2 B2804852 2-Methyl-5-(morpholino(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-20-2

2-Methyl-5-(morpholino(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2804852
CAS RN: 851970-20-2
M. Wt: 336.43
InChI Key: WEZBSDFESOJVAM-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of both electron-rich (due to the nitrogen atom) and electron-poor (due to the sulfur atom) sites on the ring .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

The compound is part of a broader class of heterocyclic compounds that have been synthesized and characterized for various applications, mainly due to their structural uniqueness and potential biological activities. One relevant study involved the synthesis of novel heterocyclic systems, including derivatives similar to the compound , which were synthesized through cyclocondensation and nucleophilic substitution reactions. These compounds were characterized using spectroscopic and microanalytical techniques, indicating their potential for further biological applications (Karimian & Karimi, 2020).

Antimicrobial Activities

Another significant application area for these types of compounds is their antimicrobial activities. Studies have shown that certain 1,2,4-triazole derivatives, including those with morpholine groups and structurally related to the compound of interest, exhibit good to moderate antimicrobial properties against a range of microorganisms. This suggests their potential as templates for developing new antimicrobial agents (Bektaş et al., 2007).

Antileishmanial Activity

The antileishmanial activity of 1,2,4-triazole derivatives with morpholine groups has also been studied, with specific compounds demonstrating considerable activity against Leishmania infantum promastigots. Such findings highlight the potential of these compounds in the treatment of leishmaniasis, a neglected tropical disease (Süleymanoğlu et al., 2018).

Antimicrobial Agent Development

Further research into the design and synthesis of new 1,2,4-triazole derivatives containing morpholine moieties has shown these compounds to possess significant antimicrobial activities. Such studies are crucial in the ongoing search for new antimicrobial agents, especially in the face of increasing antibiotic resistance (Sahin et al., 2012).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their chemical structure and the target they interact with. Many thiazole derivatives exhibit antimicrobial, antifungal, and antitumor activities .

Future Directions

Thiazoles continue to be an area of active research in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and development of new thiazole derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

2-methyl-5-[morpholin-4-yl(thiophen-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S2/c1-9-15-14-18(16-9)13(19)12(22-14)11(10-3-2-8-21-10)17-4-6-20-7-5-17/h2-3,8,11,19H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZBSDFESOJVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(morpholino(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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